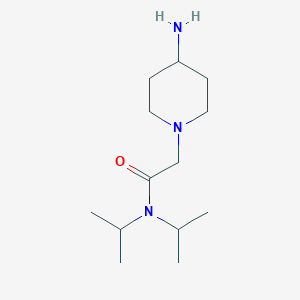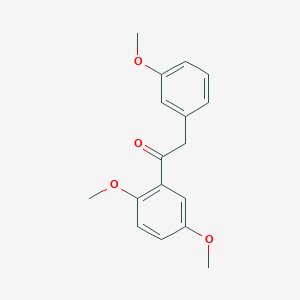
1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound can be synthesized from its constituent elements or from other compounds. It includes the reaction conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, optical properties, and reactivity.Wissenschaftliche Forschungsanwendungen
Pyrolysis Product Identification
- A study identified pyrolysis products of new psychoactive substances, including derivatives of 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone. These compounds underwent pyrolysis, producing various products with unknown toxicity, highlighting concerns about their potential ingestion (Texter et al., 2018).
Condensation Reaction Applications
- Research demonstrated the use of derivatives of 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone in condensation reactions. These reactions led to the formation of isoflavones and various heterocyclic compounds, showcasing their utility in synthetic chemistry (Moskvina et al., 2015).
Synthesis of Bromo Derivatives
- The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was achieved, demonstrating the effective use of halogen-exchange reactions and highlighting its potential as a chemical protective group (Hong-xia, 2007).
Photophysical Investigation
- A study investigated the photophysical properties of DMHP dye, synthesized from a derivative of 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone. The dye's solvatochromic properties and quantum yields were analyzed, indicating potential applications in photochemical studies (Asiri et al., 2017).
Bioremediation Potential
- A laccase-producing bacterium was effective in reducing pollution parameters in pulp and paper mill effluent, where compounds like 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone were detected. This study suggests potential applications in environmental bioremediation (Raj et al., 2014).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Zukünftige Richtungen
This involves discussing potential applications of the compound and directions for future research.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less studied compound, not all of this information may be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-13-6-4-5-12(9-13)10-16(18)15-11-14(20-2)7-8-17(15)21-3/h4-9,11H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKPUNNOVJJIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone](/img/structure/B1462515.png)
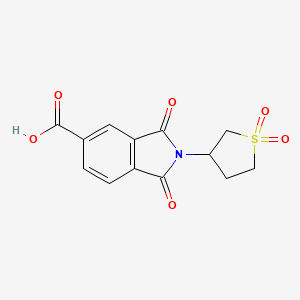
![1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-amine](/img/structure/B1462519.png)
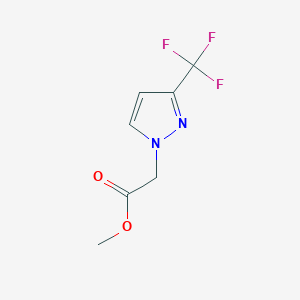
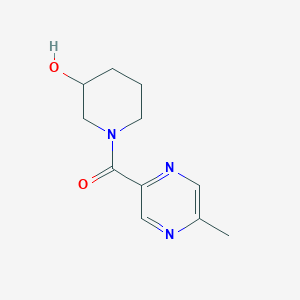
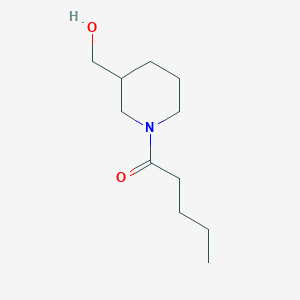
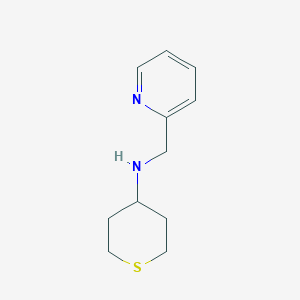
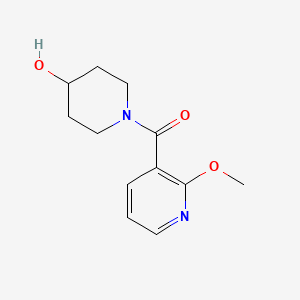
![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462528.png)
![1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B1462529.png)
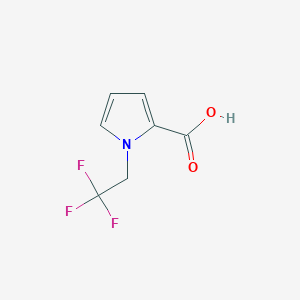
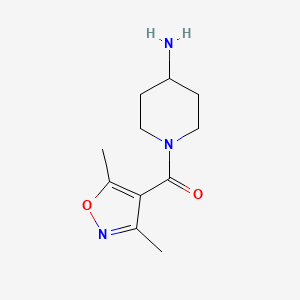
![4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1462534.png)
